4-Thiazoleacetic acid, 2-[4-[(4-propylphenoxy)methyl]phenyl]- 4-Thiazoleacetic acid, 2-[4-[(4-propylphenoxy)methyl]phenyl]-
Brand Name: Vulcanchem
CAS No.: 927979-07-5
VCID: VC16268959
InChI: InChI=1S/C21H21NO3S/c1-2-3-15-6-10-19(11-7-15)25-13-16-4-8-17(9-5-16)21-22-18(14-26-21)12-20(23)24/h4-11,14H,2-3,12-13H2,1H3,(H,23,24)
SMILES:
Molecular Formula: C21H21NO3S
Molecular Weight: 367.5 g/mol

4-Thiazoleacetic acid, 2-[4-[(4-propylphenoxy)methyl]phenyl]-

CAS No.: 927979-07-5

Cat. No.: VC16268959

Molecular Formula: C21H21NO3S

Molecular Weight: 367.5 g/mol

* For research use only. Not for human or veterinary use.

4-Thiazoleacetic acid, 2-[4-[(4-propylphenoxy)methyl]phenyl]- - 927979-07-5

Specification

CAS No. 927979-07-5
Molecular Formula C21H21NO3S
Molecular Weight 367.5 g/mol
IUPAC Name 2-[2-[4-[(4-propylphenoxy)methyl]phenyl]-1,3-thiazol-4-yl]acetic acid
Standard InChI InChI=1S/C21H21NO3S/c1-2-3-15-6-10-19(11-7-15)25-13-16-4-8-17(9-5-16)21-22-18(14-26-21)12-20(23)24/h4-11,14H,2-3,12-13H2,1H3,(H,23,24)
Standard InChI Key RRIXATVMWMWIPS-UHFFFAOYSA-N
Canonical SMILES CCCC1=CC=C(C=C1)OCC2=CC=C(C=C2)C3=NC(=CS3)CC(=O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound belongs to the thiazole acetic acid family, characterized by a central thiazole ring (a five-membered heterocycle containing nitrogen and sulfur) fused with an acetic acid moiety. The substitution at the 2-position of the thiazole ring includes a 4-[(4-propylphenoxy)methyl]phenyl group, introducing aromatic and ether functionalities. This structure shares homology with derivatives documented in PubChem entries, such as ethyl 2-amino-4-thiazoleacetate (CID 104454) and 4-phenyl-2-(2-phenylethenyl)-5-thiazoleacetic acid (CID 6450635) , which feature similar aromatic-thiazole linkages.

Key Structural Features:

  • Thiazole core: Contributes to electronic delocalization and hydrogen-bonding capacity .

  • Acetic acid side chain: Enhances solubility and enables salt formation .

  • 4-Propylphenoxy methylphenyl substitution: Introduces steric bulk and lipophilicity, potentially influencing receptor binding .

Physicochemical Properties

While experimental data for this specific compound are absent, properties can be extrapolated from analogs:

PropertyAnalog Data (CID 104454) Estimated Value for Target Compound
Molecular Weight186.23 g/mol~370–400 g/mol
Boiling Point399°C (at 760 mmHg) >400°C (decomposition likely)
LogP (Lipophilicity)1.6 ± 0.1 ~3.5–4.0 (due to aromatic groups)
Solubility in WaterLow (acetic acid moiety)<1 mg/mL (predicted)

The increased molecular weight and aromatic substituents suggest reduced aqueous solubility compared to simpler thiazole acetic acids, necessitating formulation strategies for biological testing .

Synthetic Methodologies

Core Thiazole Ring Formation

The thiazole backbone is typically synthesized via the Hantzsch thiazole synthesis, involving condensation of α-haloketones with thioureas . For example, 2-amino-4-thiazoleacetic acid derivatives are prepared using methyl 2-chloroacetoacetate and thiourea in ethanol under reflux . Adapting this method, the target compound’s synthesis would require:

  • Pre-functionalization: Introduction of the 4-[(4-propylphenoxy)methyl]phenyl group via Suzuki-Miyaura coupling or Ullmann ether synthesis .

  • Cyclization: Reaction of the substituted α-haloketone with thiourea to form the thiazole ring .

  • Acid hydrolysis: Conversion of ester intermediates to the free acetic acid .

Challenges in Synthesis

  • Steric hindrance: Bulky aromatic groups may impede cyclization, requiring high-temperature conditions or microwave-assisted synthesis .

  • Regioselectivity: Ensuring proper orientation of substituents during ring formation necessitates careful catalyst selection .

Pharmacological Profiling

Cardiovascular Activity

Studies on structurally related thiazole acetic acid derivatives (e.g., SMVA series) demonstrate concentration-dependent effects on isolated rat hearts :

DerivativeEffect on Developed Tension (gm)Heart Rate Modulation
SMVA-413.26 ± 0.23 *** (100 µM) Tachycardia at 1 nM
SMVA-424.00 ± 0.46 *** (100 nM) No significant change

The target compound’s extended aromatic system may enhance affinity for cardiac ion channels or adrenergic receptors, though empirical validation is required.

Future Research Directions

  • Synthetic Optimization: Develop microwave-assisted protocols to improve yield of the bulky derivative .

  • In Vivo Pharmacokinetics: Assess oral bioavailability and tissue distribution using radiolabeled analogs.

  • Target Identification: Employ chemoproteomics to map interactions with cardiac ion channels or inflammatory mediators .

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